2,2,4,4-Tetramethylpentan-3-ol
Overview
Description
2,2,4,4-Tetramethylpentan-3-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by its highly branched structure, which includes four methyl groups attached to the central carbon chain. This compound is also known as 3-Pentanol, 2,2,4,4-tetramethyl- and has a molecular weight of 144.2545 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4,4-Tetramethylpentan-3-ol can be synthesized through various methods. One common approach involves the reaction of 2,2,4,4-tetramethylpentan-3-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4,4-tetramethylpentan-3-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to its corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 2,2,4,4-Tetramethylpentan-3-one.
Reduction: 2,2,4,4-Tetramethylpentane.
Substitution: 2,2,4,4-Tetramethylpentyl halides.
Scientific Research Applications
2,2,4,4-Tetramethylpentan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals, fragrances, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetramethylpentan-3-ol involves its interaction with various molecular targets and pathways. The bulky tert-butyl groups attached to the central carbon prevent the formation of intermolecular hydrogen bonds, which is typical of alcohols. This unique structural feature influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A ketone analog with similar structural features but different reactivity.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Another highly branched alcohol with even greater steric hindrance due to the presence of tert-butyl groups.
Uniqueness: 2,2,4,4-Tetramethylpentan-3-ol is unique due to its highly branched structure, which imparts distinct physical and chemical properties. Its resistance to forming hydrogen bonds makes it an interesting subject for research in spectroscopy and molecular interactions .
Properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJSIIHYYLHRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163271 | |
Record name | 2,2,4,4-Tetramethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14609-79-1 | |
Record name | 2,2,4,4-Tetramethylpentan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,4-Tetramethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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